

Application Note: LC-MS/MS Quantification of Ceftriaxone using Deuterated Internal Standard (d3)

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Compound of Interest

Compound Name: Ceftriaxone-d3

CAS No.: 1132650-38-4

Cat. No.: B585372

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Executive Summary

Ceftriaxone is a widely used antibiotic characterized by high protein binding and renal excretion. Accurate quantification in plasma or serum is essential for pharmacokinetic (PK) studies and TDM in critically ill patients.

This protocol details a Reverse Phase Liquid Chromatography (RPLC) method coupled with Tandem Mass Spectrometry (MS/MS). The method utilizes a buffered mobile phase of Ammonium Formate and Formic Acid to stabilize the zwitterionic analyte and maximize ionization efficiency in positive ESI mode.

Key Technical Challenges Addressed

- **Stability:** Ceftriaxone is unstable in acidic aqueous solutions at room temperature.
- **Isotopic Interference:** The natural isotopic abundance of Ceftriaxone (specifically

S and

C isotopes) can contribute signal to the **Ceftriaxone-d3** channel, potentially biasing quantitation.

- Peak Tailing: The zwitterionic nature of the drug often leads to peak tailing on C18 columns; the specific buffer system mitigates this.

Experimental Logic & Chemistry

The Mobile Phase Choice[1][2]

- Ammonium Formate (2 mM - 10 mM): Provides ionic strength to minimize secondary interactions with residual silanols on the stationary phase, reducing peak tailing. It is volatile and MS-compatible.
- Formic Acid (0.1% v/v): Adjusts pH to ~2.5–3.0. This ensures Ceftriaxone (pKa values ~3, 4, and 8) is fully protonated () for detection in Positive ESI mode.
- Why not higher acid? While some literature suggests 2% formic acid, this accelerates degradation. We recommend 0.1% to balance ionization with autosampler stability.

The Internal Standard: Ceftriaxone-d3[3][4]

- Role: Compensates for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.
- Critical "Gotcha": Ceftriaxone contains three sulfur atoms.[1] The natural abundance of the M+3 isotope in native Ceftriaxone is significant.[2]
 - Risk:[1] High concentrations of native Ceftriaxone will produce a "fake" signal in the d3 channel (Cross-talk).
 - Control: The protocol below includes a "Crosstalk Verification Step" to validate the Upper Limit of Quantification (ULOQ).

Materials and Reagents

Component	Grade/Specification	Notes
Ceftriaxone Sodium	Certified Reference Material	Store at -20°C, protect from light.
Ceftriaxone-d3	>98% Isotopic Purity	Methyl-d3 label. Store at -80°C.
Ammonium Formate	LC-MS Grade	High purity essential to reduce background noise.
Formic Acid	LC-MS Grade (99%+)	Fresh ampoules preferred.
Acetonitrile (ACN)	LC-MS Grade	Organic modifier.
Water	18.2 MΩ·cm (Milli-Q)	
Human Plasma	K2EDTA or Heparin	Matrix (blank).

Solution Preparation Protocol

Mobile Phase Preparation[4][5][6][7][8]

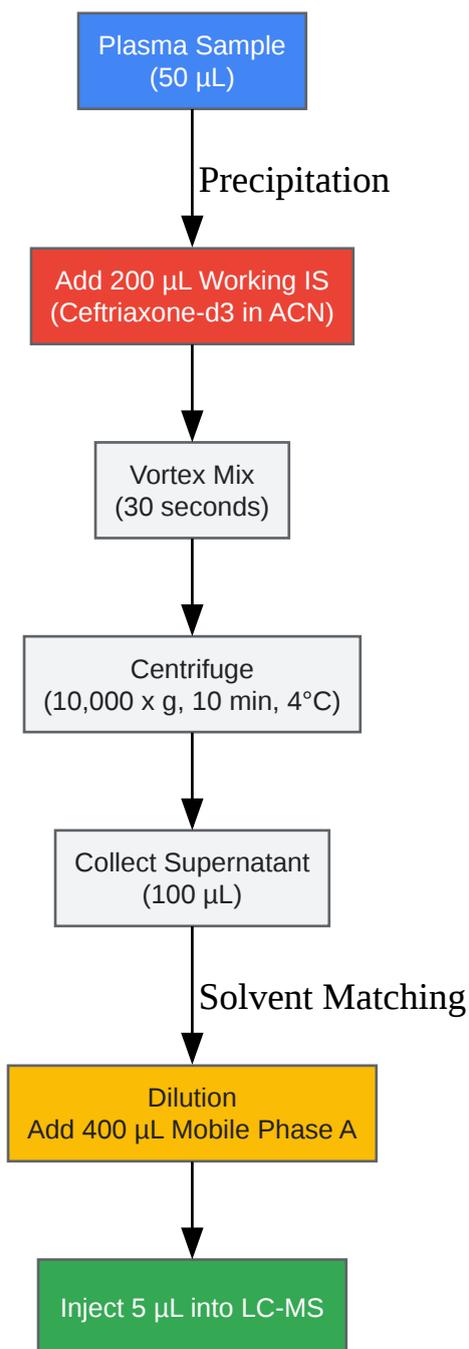
- Mobile Phase A (Aqueous): Dissolve Ammonium Formate in water to a concentration of 2 mM. Add 0.1% Formic Acid.[3][4]
 - Example: 126 mg Ammonium Formate + 1 mL Formic Acid in 1 L Water.
 - Stability:[5][1][6] Prepare FRESH daily. Ceftriaxone degrades rapidly if the mobile phase pH shifts or if bacterial growth occurs in the buffer.
- Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.[3]

Standard & IS Preparation[3][6][9]

- Stock Solutions: Prepare Ceftriaxone and **Ceftriaxone-d3** at 1.0 mg/mL in 50:50 Water:Methanol. Note: Pure methanol can sometimes cause precipitation of the salt form; water/methanol mix is safer.
- Working IS Solution: Dilute **Ceftriaxone-d3** to 500 ng/mL in Acetonitrile. This solution will also act as the precipitating agent.

Sample Preparation (Protein Precipitation)

This workflow minimizes handling time to prevent degradation.



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Figure 1: Protein precipitation workflow optimized for Ceftriaxone extraction.

Step-by-Step:

- Aliquot 50 μ L of plasma into a 1.5 mL tube.
- Add 200 μ L of Working IS Solution (**Ceftriaxone-d3** in ACN).
- Vortex vigorously for 30s.
- Centrifuge at 10,000 \times g for 10 min at 4°C (Cold centrifugation stabilizes the analyte).
- Transfer 100 μ L of supernatant to a clean vial.
- Add 400 μ L of Mobile Phase A (Water/Buffer).
 - Why? Injecting pure ACN supernatant onto a C18 column with a high-aqueous starting gradient causes "solvent effect" (peak broadening/splitting). Diluting with aqueous buffer sharpens the peak.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions

- Column: C18, 100 x 2.1 mm, 1.7 μ m or 2.6 μ m (e.g., Waters BEH C18 or Thermo Accucore).
- Column Temp: 40°C.
- Autosampler Temp: 4°C (CRITICAL). Ceftriaxone is unstable at room temperature in the autosampler.
- Flow Rate: 0.4 mL/min. [\[7\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	5%	Loading
0.50	5%	Hold
3.50	90%	Elution
4.50	90%	Wash
4.60	5%	Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry Parameters

- Ionization: ESI Positive ().[\[11\]](#)
- Scan Mode: Multiple Reaction Monitoring (MRM).[\[4\]](#)

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Type
Ceftriaxone	555.1	396.1	30	20	Quant
Ceftriaxone	555.1	167.1	30	35	Qual

| **Ceftriaxone-d3** | 558.1 | 399.1 | 30 | 20 | IS |

Note: The transition 555->396 corresponds to the loss of the triazine ring side chain. The d3 label is typically on the methoxyimino group, which is retained in the 399 fragment.

Validation & Troubleshooting (Self-Validating Systems)

The "Isotopic Cross-Talk" Check

Because **Ceftriaxone-d3** is only +3 Da heavier than the analyte, the natural M+3 isotope of the analyte overlaps with the IS.

Validation Experiment:

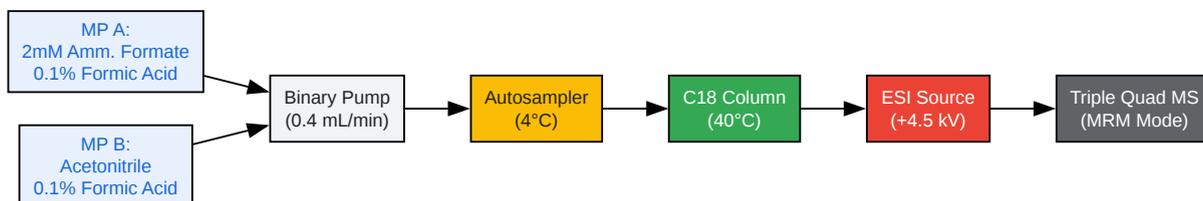
- Inject a ULOQ sample (High Standard) containing only Ceftriaxone (no IS).
- Monitor the response in the IS Channel (558.1 -> 399.1).
- Calculation:
.
- Acceptance: If Interference > 5%, you must either:
 - Reduce the ULOQ.
 - Increase the concentration of the IS added to samples (to swamp the interference).
 - Switch to a d6-labeled IS or Cefotaxime (structural analog).

Stability Check

Run a Low QC sample immediately after preparation and again after 24 hours in the autosampler.

- Pass: Deviation < 15%.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Fail: If degradation is observed, reduce run size or acidify the final extract slightly less.

Graphviz Diagram: LC-MS Configuration



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Figure 2: Instrument configuration emphasizing temperature control and mobile phase composition.

References

- US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [\[Link\]](#)
- Ahsman, M. J., et al. (2022). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [\[Link\]](#)
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [\[Link\]](#)

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Sources

- [1. gsconlinepress.com](https://gsconlinepress.com) [gsconlinepress.com]
- [2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [3. documents.thermofisher.com](https://documents.thermofisher.com) [documents.thermofisher.com]
- [4. files01.core.ac.uk](https://files01.core.ac.uk) [files01.core.ac.uk]

- [5. researchgate.net \[researchgate.net\]](#)
- [6. tsijournals.com \[tsijournals.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — Centre for Tropical Medicine and Global Health \[tropicalmedicine.ox.ac.uk\]](#)
- [10. murex.mahidol.ac.th \[murex.mahidol.ac.th\]](#)
- [11. Mobile phase & negative mode LC-MS analysis - Chromatography Forum \[chromforum.org\]](#)
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